molecular formula C9H11NO2 B14239989 1-Hydroxy-4-(pyridin-3-YL)butan-2-one CAS No. 477782-50-6

1-Hydroxy-4-(pyridin-3-YL)butan-2-one

Cat. No.: B14239989
CAS No.: 477782-50-6
M. Wt: 165.19 g/mol
InChI Key: LOOBIRFLTGGSEQ-UHFFFAOYSA-N
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Description

1-Hydroxy-4-(pyridin-3-YL)butan-2-one is an organic compound with the molecular formula C₉H₁₁NO₂ and a molecular weight of 165.19 g/mol . This compound features a pyridine ring attached to a butanone backbone, with a hydroxyl group at the first carbon position. It is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be synthesized through several methods. One common approach involves the Heck reaction, where 3-halopyridine and 3-butene-1,2-diol undergo cross-coupling in the presence of a palladium catalyst and triphenylphosphine as a ligand . This method is advantageous due to its cost-effectiveness and the availability of raw materials.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-4-(pyridin-3-YL)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.

Major Products:

    Oxidation: Formation of 1-pyridin-3-ylbutane-2,3-dione.

    Reduction: Formation of 1-hydroxy-4-(pyridin-3-YL)butan-2-ol.

    Substitution: Formation of various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 1-Hydroxy-4-(pyridin-3-YL)butan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and the pyridine ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its pathways .

Comparison with Similar Compounds

1-Hydroxy-4-(pyridin-3-YL)butan-2-one can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its chemical behavior and applications.

Properties

CAS No.

477782-50-6

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

1-hydroxy-4-pyridin-3-ylbutan-2-one

InChI

InChI=1S/C9H11NO2/c11-7-9(12)4-3-8-2-1-5-10-6-8/h1-2,5-6,11H,3-4,7H2

InChI Key

LOOBIRFLTGGSEQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CCC(=O)CO

Origin of Product

United States

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